Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate
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Overview
Description
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate is a chemical compound with the molecular formula C14H9Cl2NO4 It is a derivative of benzoic acid and contains both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate typically involves the reaction of 3,5-dichlorobenzoic acid with 3-amino-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as optimizing reaction conditions such as temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzoic acid
- Methyl 3-amino-2-hydroxybenzoate
- Methyl 3-(3,5-dichlorobenzamido)-3-hydroxybenzoate
Uniqueness
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate is unique due to the presence of both amide and ester functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzamido moiety also contributes to its specificity in binding to molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
918943-19-8 |
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Molecular Formula |
C15H11Cl2NO4 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
methyl 3-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-15(21)11-3-2-4-12(13(11)19)18-14(20)8-5-9(16)7-10(17)6-8/h2-7,19H,1H3,(H,18,20) |
InChI Key |
PLVRESAXLYWBEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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